molecular formula C14H13N3O4 B5647667 4-methoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide

4-methoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide

Cat. No.: B5647667
M. Wt: 287.27 g/mol
InChI Key: XBVBMPVTOPQGLH-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a nitro group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of the nitro group onto the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Methoxylation: The methoxy group is introduced via a methoxylation reaction, where the nitrobenzene derivative is treated with methanol in the presence of a suitable catalyst.

    Amidation: The final step involves the formation of the benzamide by reacting the methoxy-nitrobenzene derivative with 4-methylpyridin-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 4-amino-N-(4-methylpyridin-2-yl)-3-methoxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-methoxy-N-(4-methylpyridin-2-yl)-3-formylbenzamide or 4-methoxy-N-(4-methylpyridin-2-yl)-3-carboxybenzamide.

Scientific Research Applications

4-methoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitro group.

    4-methoxy-N-(4-methylpyridin-2-yl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    4-methoxy-N-(4-methylpyridin-2-yl)-3-formylbenzamide: Similar structure but with a formyl group instead of a nitro group.

Uniqueness

4-methoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a methoxy group on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-9-5-6-15-13(7-9)16-14(18)10-3-4-12(21-2)11(8-10)17(19)20/h3-8H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVBMPVTOPQGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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